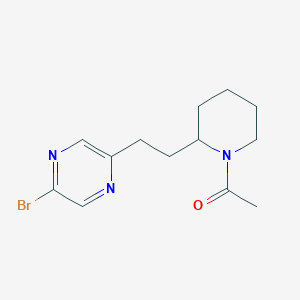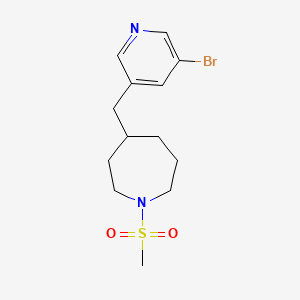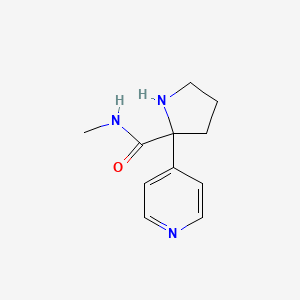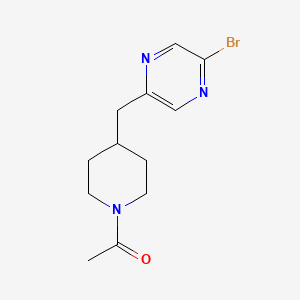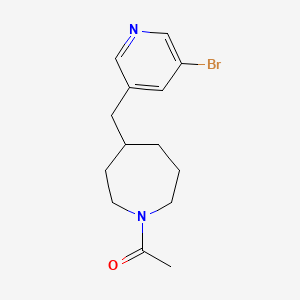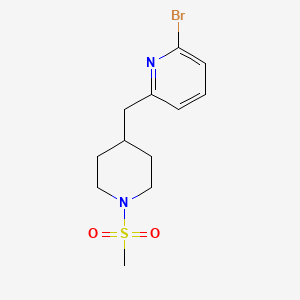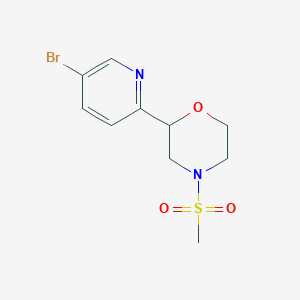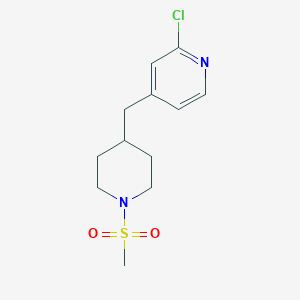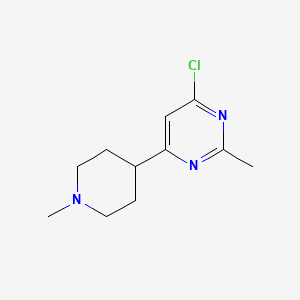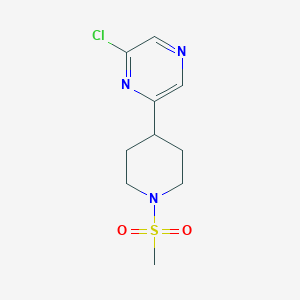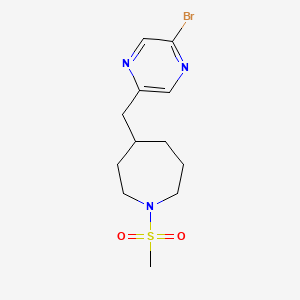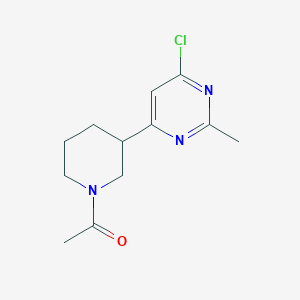![molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2](/img/structure/B1399329.png)
8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Vue d'ensemble
Description
8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a chemical compound with the CAS Number: 83601-55-2 . It has a molecular weight of 127.14 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is C6H9NO2 . The InChI Code is 1S/C6H9NO2/c8-6-5-2-1-4 (9-5)3-7-6/h4-5H,1-3H2, (H,7,8) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a liquid at room temperature . It has a molecular weight of 127.14 .Applications De Recherche Scientifique
Synthesis and Structural Studies
8-Oxa-3-azabicyclo[3.2.1]octan-2-one and its derivatives have been extensively studied for their synthesis and structural properties. Notable work includes the synthesis and conformational study of related oximes, which adopt specific conformations in solution, contributing to our understanding of their chemical behavior (Iriepa et al., 2003). Additionally, crystal structure analyses have revealed intricate details about the molecular structure of these compounds, further informing their potential applications in various fields (Yamane et al., 1985); (Gu et al., 1986).
Novel Synthesis Methods
Researchers have developed efficient methods for preparing 8-oxa-6-azabicyclo[3.2.1]octanes, which are key intermediates in synthesizing various biologically active molecules (Williams et al., 2007). Innovative routes for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane have also been explored, such as the one-pot aminocyclization of tetrahydrofurandimethanol, demonstrating its value as a building block for synthesizing bioactive molecules (Cui et al., 2015).
Biological Applications
The chemical framework of 8-oxa-3-azabicyclo[3.2.1]octan-2-one is central to various biologically active compounds. For instance, it is a core structure in tropane alkaloids, which have numerous biological activities, prompting significant research into the stereoselective synthesis of this scaffold (Rodríguez et al., 2021). Also, the development of constrained polyfunctional bicyclic iminocyclitols from this framework has been reported, showing potential applications in medicinal chemistry (O’Reilly et al., 2009).
Natural Occurrence and Reactivity
The 2,8-diheterobicyclo[3.2.1]octane ring systems, including 8-oxa-3-azabicyclo[3.2.1]octan-2-one, are abundant in nature and are part of numerous families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in modern organic synthesis (Flores & Díez, 2014).
Safety And Hazards
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.
Propriétés
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUSIQFKHKEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735103 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
CAS RN |
83601-55-2 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
